molecular formula C22H20FN3O2S2 B10994056 1-(4-fluorobenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

1-(4-fluorobenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

Cat. No.: B10994056
M. Wt: 441.5 g/mol
InChI Key: JWPJYBUKDJJVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    1-(4-fluorobenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole: , often referred to as , is a complex organic compound with a fused benzimidazole ring system.

  • Its chemical structure consists of a benzimidazole core substituted with a 4-fluorobenzyl group and a thiophene-2-ylsulfonyl group attached to the pyrrolidine ring.
  • The compound exhibits interesting pharmacological properties due to its unique structural features.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Unique Features:

      Similar Compounds:

    Biological Activity

    1-(4-fluorobenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by a complex structure that includes a benzimidazole core, a fluorobenzyl group, and a thiophenesulfonyl-pyrrolidine moiety. The molecular formula is C18H21FN2O3S2C_{18}H_{21}FN_{2}O_{3}S_{2} with a molecular weight of 396.5 g/mol. This structural diversity is believed to contribute to its varied biological activities.

    PropertyValue
    Molecular FormulaC18H21FN2O3S2
    Molecular Weight396.5 g/mol
    CAS Number941991-45-3

    Antimicrobial Activity

    Recent studies have shown that compounds with similar structural frameworks exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of benzimidazole have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often lower than standard antibiotics like ampicillin and ciprofloxacin .

    The specific compound has not been extensively tested in isolation; however, related benzimidazole derivatives have shown promising results:

    • S. aureus : MIC of 6.12 μM.
    • E. coli : MIC of 25 μM .

    Anticancer Activity

    Benzimidazole derivatives are known for their anticancer properties. The compound's structural features may allow it to interact with DNA or inhibit specific enzymes involved in cancer progression. For example, compounds bearing similar moieties have been reported to bind effectively to the minor groove of DNA, disrupting cancer cell proliferation .

    In vitro studies indicate that certain benzimidazole derivatives exhibit selective cytotoxicity towards various cancer cell lines, including lung cancer (HCC827) and breast cancer cells .

    Structure-Activity Relationship (SAR)

    The SAR of benzimidazole derivatives suggests that modifications at specific positions can significantly influence biological activity:

    • Fluorine Substitution : Enhances lipophilicity and may improve membrane permeability.
    • Sulfonyl Group : Increases interaction with biological targets, potentially enhancing efficacy against microbial and cancer cells.

    Studies have indicated that the introduction of electron-withdrawing groups (like fluorine) can enhance the activity against specific targets while maintaining selectivity for cancerous cells over normal cells .

    Case Studies

    • Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives against common bacterial strains. The compound showed comparable efficacy to established antibiotics, suggesting its potential as an alternative treatment option for resistant strains .
    • Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential .

    Properties

    Molecular Formula

    C22H20FN3O2S2

    Molecular Weight

    441.5 g/mol

    IUPAC Name

    1-[(4-fluorophenyl)methyl]-2-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)benzimidazole

    InChI

    InChI=1S/C22H20FN3O2S2/c23-17-11-9-16(10-12-17)15-25-19-6-2-1-5-18(19)24-22(25)20-7-3-13-26(20)30(27,28)21-8-4-14-29-21/h1-2,4-6,8-12,14,20H,3,7,13,15H2

    InChI Key

    JWPJYBUKDJJVJW-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.